![molecular formula C16H18N4O2 B5501483 ethyl 4-amino-2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-pyrimidinecarboxylate](/img/structure/B5501483.png)
ethyl 4-amino-2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-amino-2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-pyrimidinecarboxylate is a compound with potential antiallergy and pharmacological activities. It represents a class of compounds that have been explored for various bioactivities, including antiallergic, analgesic, antiviral, antimycotic, and potential antitumor agents.
Synthesis Analysis
The synthesis of this compound involves structural modifications and reactions under specific conditions to enhance its biological activity. Althuis, Moore, and Hess (1979) described the structural modification leading to a new prototype with oral antiallergy activity, emphasizing the importance of a carboxylic acid moiety for activity (Althuis, Moore, & Hess, 1979). Śladowska, Bartoszko-Malik, and Zawisza (1990) discussed the synthesis of new derivatives via condensation and alkylation, highlighting the versatility of synthetic strategies (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic methods, including FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR, as shown in the synthesis and characterization of related dihydrotetrazolopyrimidine derivatives by Suwito, Kurnyawaty, Haq, Abdulloh, and Indriani (2018) (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).
Chemical Reactions and Properties
Chemical reactions, including Lewis acid catalyzed reactions and condensation with isocyanates, play a crucial role in the synthesis and functionalization of pyrimidine derivatives. Lu and Shi (2007) elaborated on the synthesis of pyrrolidine and tetrahydroquinoline derivatives through Lewis acid catalysis (Lu & Shi, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in biological systems. Yang (2009) determined the crystal structure of a related furo[2,3-d]pyrimidine derivative, providing insights into the compound's conformation and potential intermolecular interactions (Yang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, potential for cyclization, and interactions with biological targets, are critical for the compound's pharmacological potential. Gangjee et al. (2009) explored the synthesis and crystal structure of thieno[2,3-d]pyrimidines as dual inhibitors, showcasing the compound's ability to interact with key enzymes (Gangjee et al., 2009).
Scientific Research Applications
Antiallergy Activity
A structural modification leading to the creation of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was described. This new prototype demonstrated significant oral antiallergy activity, showing ten times more potency than disodium cromoglycate in the rat passive cutaneous anaphylaxis test. This points towards its potential as a potent orally active antiallergy agent (Althuis, Moore, & Hess, 1979).
Antitumor and Antibacterial Applications
Synthesis and biological evaluation of pyrido(2,3-d)pyrimidine-carboxylate derivatives have been carried out, where novel derivatives were synthesized and tested for their antibacterial, antifungal, and antitumor activities. These novel compounds showed promising results in preliminary screenings (Shanmugasundaram et al., 2011).
Chemical Synthesis Advances
The compound and related molecules have been central to advancing chemical synthesis techniques, including novel methods for producing a variety of heterocyclic compounds. For instance, microwave-mediated regioselective synthesis under solvent-free conditions was employed to create novel pyrimido[1,2-a]pyrimidines, showcasing an efficient pathway to these heterocycles (Vanden Eynde et al., 2001).
properties
IUPAC Name |
ethyl 4-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-15(21)13-9-18-16(19-14(13)17)20-8-7-11-5-3-4-6-12(11)10-20/h3-6,9H,2,7-8,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHBKJZXVCFZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-5-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.